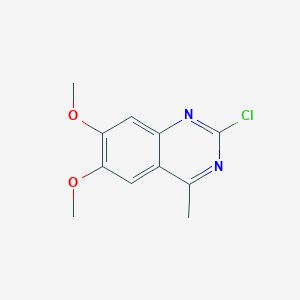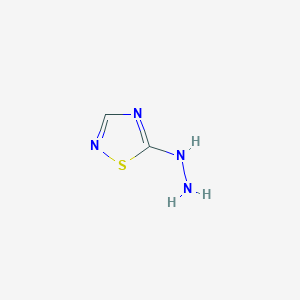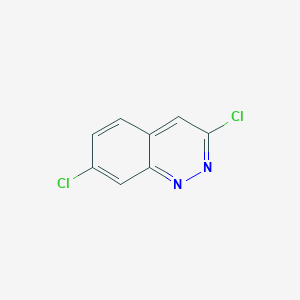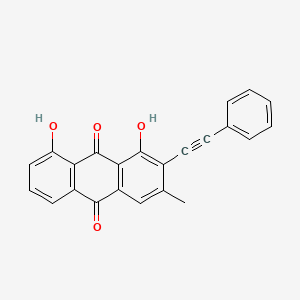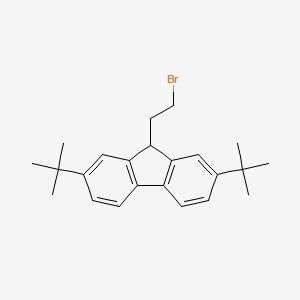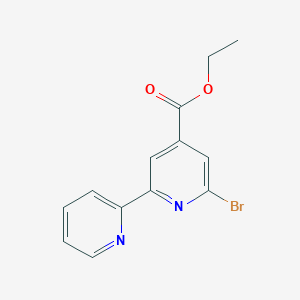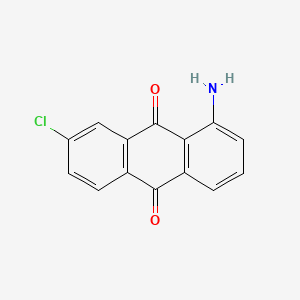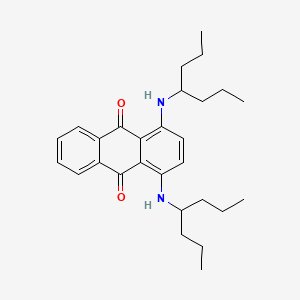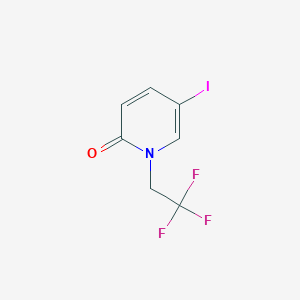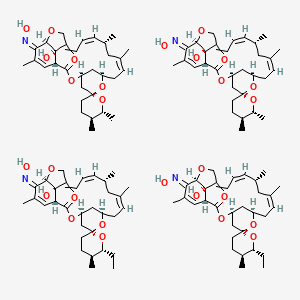
Milbemycinoxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Milbemycin oxime is a semi-synthetic derivative of milbemycin A3 and A4, which are macrocyclic lactones produced by various Streptomyces species, including Streptomyces hygroscopicus and Streptomyces bingchenggensis . This compound is widely used as a broad-spectrum antiparasitic agent in veterinary medicine due to its efficacy against a variety of parasites, including nematodes and mites .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of milbemycin oxime involves the extraction of milbemycins from the fermentation broth of Streptomyces species. The extracted milbemycins are then subjected to semi-synthetic modifications to produce milbemycin oxime . The process typically includes the following steps:
Fermentation: Streptomyces species are cultured under specific conditions to produce milbemycins.
Extraction: The fermentation broth is processed to extract milbemycins using solvents like normal heptane.
Modification: The extracted milbemycins undergo chemical modifications, including oximation, to produce milbemycin oxime.
Industrial Production Methods
Industrial production of milbemycin oxime follows similar steps but on a larger scale. Optimization of fermentation conditions, such as the concentration of fructose and the carbon-nitrogen ratio, significantly affects the yield of milbemycins . Advanced techniques like metabolic engineering and combinatorial biosynthesis are employed to enhance production efficiency .
化学反応の分析
Types of Reactions
Milbemycin oxime undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of milbemycin oxime can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Milbemycin oxime has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and modification of macrocyclic lactones.
Biology: It is used to investigate the biological pathways and mechanisms of action of antiparasitic agents.
Medicine: It is widely used in veterinary medicine to treat parasitic infections in pets.
Industry: It is used in the agricultural industry as an insecticide and acaricide.
作用機序
Milbemycin oxime exerts its effects by binding to specific sites on the parasite’s cells, increasing the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This leads to the opening of glutamate-gated chloride channels, resulting in hyperpolarization of the cells and blocking signal transfer . This ultimately causes neuro-paralysis and death of the parasites .
類似化合物との比較
Milbemycin oxime is structurally and chemically related to avermectins, another group of macrocyclic lactones produced by Streptomyces avermitilis . Both compounds share similar mechanisms of action and are used as antiparasitic agents. milbemycin oxime has a longer half-life and a broader spectrum of activity compared to avermectins . Other similar compounds include:
Ivermectin: A semi-synthetic derivative of avermectin with potent antiparasitic activity.
Doramectin: Another derivative of avermectin used in veterinary medicine.
Eprinomectin: A derivative of avermectin with a broad spectrum of activity against parasites.
Milbemycin oxime’s unique properties, such as its longer half-life and broader spectrum of activity, make it a valuable tool in the control and prevention of parasitic infestations .
特性
分子式 |
C126H176N4O28 |
|---|---|
分子量 |
2194.7 g/mol |
IUPAC名 |
(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/2C32H45NO7.2C31H43NO7/c2*1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35;2*1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h2*7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3;2*6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b8-7-,20-10-,23-9?,33-28+;8-7-,20-10-,23-9?,33-28-;7-6-,19-9-,23-8?,32-27+;7-6-,19-9-,23-8?,32-27-/t2*19-,21-,24+,25-,26-,27+,29+,31+,32+;2*18-,20-,22+,24+,25-,26-,28+,30-,31+/m0000/s1 |
InChIキー |
LKMMLHTWKLEARD-KWBONRHLSA-N |
異性体SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)/C)C.CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)/C)C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)/C)O[C@@H]1C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)/C)O[C@@H]1C |
正規SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


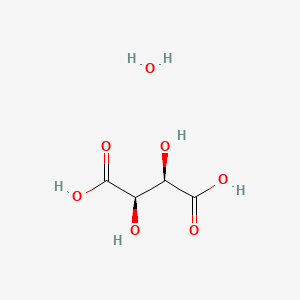
![6-Iodoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13129827.png)
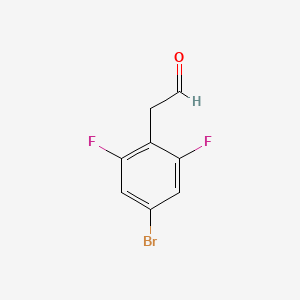
![2,6-Bis(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13129840.png)
